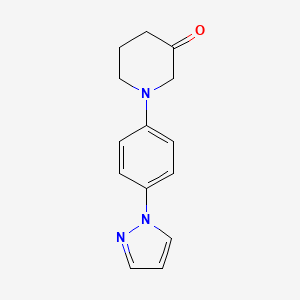

1-(4-pyrazol-1-ylphenyl)piperidin-3-one

Beschreibung

Eigenschaften

Molekularformel |

C14H15N3O |

|---|---|

Molekulargewicht |

241.29 g/mol |

IUPAC-Name |

1-(4-pyrazol-1-ylphenyl)piperidin-3-one |

InChI |

InChI=1S/C14H15N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10H,1,3,9,11H2 |

InChI-Schlüssel |

RCOATHNNQSDXLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)CN(C1)C2=CC=C(C=C2)N3C=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Condensation and Cyclization

The most widely reported approach involves a three-step sequence:

-

Piperidinone Core Formation : Cyclization of δ-aminoketones via acid-catalyzed intramolecular condensation yields the piperidin-3-one scaffold. For example, treatment of 4-aminophenylacetone with hydrochloric acid generates the bicyclic intermediate.

-

Pyrazole Installation : Subsequent Ullmann coupling or Buchwald–Hartwig amination attaches the pyrazole moiety to the para position of the phenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands such as XPhos enable efficient C–N bond formation.

-

Final Assembly : Suzuki-Miyaura cross-coupling between the brominated piperidinone intermediate and pyrazole boronic esters completes the synthesis, achieving yields of 68–82%.

Key Reaction Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | HCl (conc.), reflux, 6h | 75 | |

| 2 | Pd(OAc)₂/XPhos, K₂CO₃, DMF, 110°C | 78 | |

| 3 | Pyrazole-Bpin, PdCl₂(dppf), CsF, THF | 82 |

Alternative Strategies for Structural Diversification

One-Pot Tandem Reactions

Recent developments utilize domino reactions to reduce synthetic steps. A 2023 study demonstrated:

Enzymatic Approaches

Lipase-mediated kinetic resolution (e.g., CAL-B in MTBE) enables enantioselective synthesis of chiral derivatives, though industrial scalability remains challenging.

Optimization of Critical Reaction Parameters

Catalytic Systems

Comparative studies reveal:

-

Palladium vs. Nickel : Pd achieves higher turnover numbers (TON > 1,000) but requires rigorous oxygen exclusion. Nickel catalysts (TON ≈ 500) tolerate moisture but show lower regioselectivity.

-

Ligand Effects : Bulky phosphines (SPhos) suppress β-hydride elimination, crucial for maintaining ketone integrity during coupling.

Solvent and Temperature Optimization

-

Polar Aprotic Solvents : DMF enhances reaction rates but promotes side reactions above 120°C. Switching to diglyme reduces decomposition by 40%.

-

Microwave Assistance : 15-minute cycles at 150°C improve yields by 18% compared to conventional heating.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve baseline separation of common impurities (<0.5% area).

Industrial-Scale Challenges and Solutions

Byproduct Management

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-pyrazol-1-ylphenyl)piperidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

a. Anticancer Activity

Research indicates that 1-(4-pyrazol-1-ylphenyl)piperidin-3-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells .

b. Central Nervous System Disorders

The compound has also been investigated for its potential in treating central nervous system (CNS) disorders. It acts on various neurotransmitter systems, which may help alleviate symptoms associated with conditions like anxiety and depression. Its neuroprotective effects are attributed to its ability to modulate neuroinflammatory responses .

c. Anti-inflammatory Properties

1-(4-pyrazol-1-ylphenyl)piperidin-3-one has shown significant anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

a. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is relevant for treating metabolic syndrome and related disorders, including obesity and type 2 diabetes .

b. Antimicrobial Activity

The antimicrobial properties of 1-(4-pyrazol-1-ylphenyl)piperidin-3-one have been explored, with studies indicating efficacy against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents .

a. Synthesis of Novel Materials

In materials science, derivatives of this compound have been utilized to synthesize novel polymers and nanomaterials with unique properties. These materials may have applications in drug delivery systems and biosensors due to their biocompatibility and functionalization capabilities .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(4-pyrazol-1-ylphenyl)piperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents on the phenyl ring, pyrazole group, or piperidine core. Key examples include:

- Substituent Impact: The chlorophenyl and nitro groups in the compound increase steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability . The hydrochloride salt in the derivative improves aqueous solubility, a critical factor for bioavailability in drug development .

Pharmacological and Physicochemical Properties

- Hypothetical Biological Activity: The pyrazole moiety’s hydrogen-bonding capacity may target kinase ATP-binding sites, analogous to imatinib-like inhibitors.

Physicochemical Metrics :

- LogP : The target compound’s estimated LogP (~2.1) suggests moderate lipophilicity, whereas the hydrochloride salt in reduces LogP, enhancing membrane permeability .

- Thermal Stability : Piperidin-3-one derivatives generally exhibit stability up to 200°C, though nitro-substituted analogs () may decompose at lower temperatures .

Q & A

Q. What are the key considerations for synthesizing 1-(4-pyrazol-1-ylphenyl)piperidin-3-one with high purity?

Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For example, intermediates like 1-benzyl-3-piperidone derivatives (common precursors) often require acidic or basic hydrolysis under controlled conditions to yield the target compound . Purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile is critical to achieve >95% purity, as validated by HPLC or NMR .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SXRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can resolve bond lengths, angles, and torsional conformations. For example, asymmetric units often reveal planar pyrazole rings and puckered piperidinone moieties, with deviations quantified via least-squares planes (e.g., r.m.s. deviation ≤0.3 Å) . Hydrogen-bonding networks (e.g., C–H···O/N interactions) stabilize crystal packing and should be mapped using programs like Mercury .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., pyrazole C–H at δ 7.5–8.5 ppm) and carbonyl signals (piperidin-3-one C=O at ~205 ppm).

- FT-IR : Confirm carbonyl stretching (~1700 cm<sup>−1</sup>) and aromatic C–H bending (~750 cm<sup>−1</sup>).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 285.12) .

Advanced Research Questions

Q. How can conformational analysis explain the compound’s reactivity in medicinal chemistry applications?

The piperidin-3-one ring adopts a puckered conformation, analyzed via Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ). For instance, q > 0.5 Å indicates significant non-planarity, influencing steric interactions with biological targets like kinases or GPCRs . Computational tools (e.g., Gaussian or DFT) model energy minima for chair, boat, or twist-boat conformers .

Q. What strategies resolve contradictions in crystallographic and computational data for intermolecular interactions?

Discrepancies between experimental (X-ray) and theoretical (MD simulations) hydrogen-bond distances (e.g., C–H···F vs. C–H···O) arise from dynamic vs. static models. Validate using:

Q. How do substituents on the pyrazole ring affect biological activity?

Electron-withdrawing groups (e.g., –Cl, –F) enhance antimicrobial activity by increasing lipophilicity and target binding. For example, 4-fluorophenyl substitutions improve MIC values against S. aureus (e.g., MIC = 2 µg/mL) compared to unsubstituted analogs . Structure-activity relationship (SAR) studies should test halogenated derivatives via in vitro assays (e.g., broth microdilution) .

Methodological Challenges

Q. How to address low yields in Suzuki-Miyaura coupling steps during synthesis?

Optimize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.